![molecular formula C19H25N6O5P B13867125 methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)
methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base, a methyl group, and a phosphoryl group, among other functional groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the purine base, followed by the introduction of the methyl and phosphoryl groups. Common reagents used in these steps include methylating agents, phosphorylating agents, and various solvents to facilitate the reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality. The process involves similar steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also includes rigorous quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are tailored to optimize the reaction rate and yield. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific functional groups.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition or activation, and its interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products, owing to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]butanoate
- Methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]pentanoate
Uniqueness
Compared to similar compounds, methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate stands out due to its specific structural features, such as the length of the carbon chain and the positioning of functional groups
Propiedades
Fórmula molecular |
C19H25N6O5P |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C19H25N6O5P/c1-13(9-25-11-23-16-17(20)21-10-22-18(16)25)29-12-31(27,24-14(2)19(26)28-3)30-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,27)(H2,20,21,22)/t13-,14+,31?/m1/s1 |
Clave InChI |
CHUKKLIYPXUHTH-JMRRJAMASA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3 |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


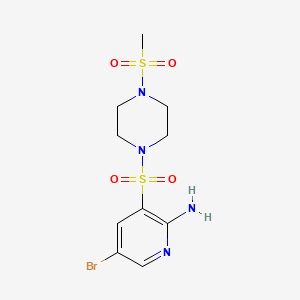

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

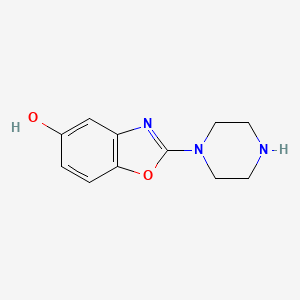
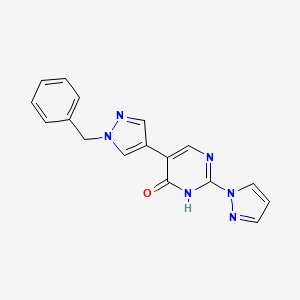
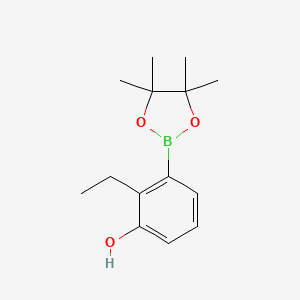
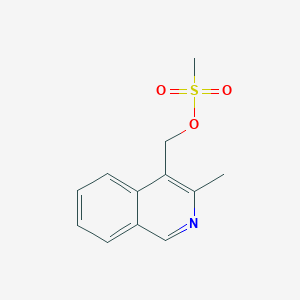
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
